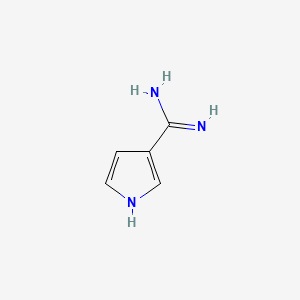
2,6-Dimethyl-4-dodecylmorpholine, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-dodecylmorpholine, cis- is a chiral morpholine derivative characterized by the presence of a dodecyl group at the 4-position and two methyl groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-dodecylmorpholine, cis- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecylamine and 2,6-dimethylmorpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethyl-4-dodecylmorpholine, cis- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-dodecylmorpholine, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,6-Dimethyl-4-dodecylmorpholine, cis- is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, 2,6-Dimethyl-4-dodecylmorpholine, cis- is investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets and pathways makes it a promising compound for pharmaceutical research.
Industry
In the industrial sector, this compound is used as an additive in lubricants, surfactants, and other specialty chemicals. Its unique properties enhance the performance and stability of these products.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-dodecylmorpholine, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2r,6s)-2,6-Dimethylmorpholine: A structurally similar compound lacking the dodecyl group.
(2r,6s)-4-Dodecylmorpholine: Similar but without the methyl groups at the 2- and 6-positions.
(2r,6s)-4-Dodecyl-2,6-dimethylpiperidine: A piperidine analog with similar substituents.
Uniqueness
2,6-Dimethyl-4-dodecylmorpholine, cis- is unique due to the combination of its chiral centers and the presence of both dodecyl and dimethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
106788-55-0 |
|---|---|
Molecular Formula |
C18H37NO |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(2S,6R)-4-dodecyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3/t17-,18+ |
InChI Key |
SBUKOHLFHYSZNG-HDICACEKSA-N |
SMILES |
CCCCCCCCCCCCN1CC(OC(C1)C)C |
Isomeric SMILES |
CCCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C |
Canonical SMILES |
CCCCCCCCCCCCN1CC(OC(C1)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1201920.png)




![(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione](/img/structure/B1201925.png)








